4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Description
Properties
IUPAC Name |
4-nitro-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-8(2-4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVYALFEFDUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts. One common method includes the use of ethylene glycol as a solvent and a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 4-position activates the pyrazole ring for nucleophilic substitution, particularly at the adjacent positions (C3 and C5).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, DMF, 80°C, 6 h | 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-3-methoxy-1H-pyrazole | 72% | |
| Amine substitution | NH3 (aq), EtOH, 100°C, 12 h | 4-Amino-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole | 58% | |
| Thiol substitution | NaSH, DMSO, 60°C, 4 h | 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-5-sulfanyl-1H-pyrazole | 65% |
Mechanistic Notes :
-
The para-nitro group directs nucleophiles to the C3 and C5 positions via resonance and inductive effects.
-
Steric hindrance from the bulky trifluoromethylbenzyl group reduces reactivity at the C5 position in some cases.
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions, enabling access to amino derivatives for further functionalization.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2 (1 atm), Pd/C, EtOH | RT, 24 h | 4-Amino-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole | 85% | |
| SnCl2·2H2O, HCl | Reflux, 6 h | 4-Amino-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole | 78% | |
| Zn/HOAc | 60°C, 3 h | 4-Hydroxylamino-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole | 63% |
Applications :
-
The amino derivative serves as a precursor for coupling reactions (e.g., Sandmeyer, Ullmann) to introduce halides or aryl groups.
Side-Chain Functionalization
The benzyl group at the 1-position participates in oxidation and radical-mediated reactions.
Oxidation of the Methylene Bridge
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4, H2SO4 | 0°C, 2 h | 1-{[4-(Trifluoromethyl)phenyl]carbonyl}-4-nitro-1H-pyrazole | 41% | |
| CrO3, AcOH | RT, 12 h | 1-{[4-(Trifluoromethyl)phenyl]carbonyl}-4-nitro-1H-pyrazole | 38% |
Radical Bromination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, AIBN, CCl4 | Reflux, 4 h | 1-{4-(Trifluoromethyl)phenyl}-4-nitro-1H-pyrazole | 55% |
Significance :
-
Brominated derivatives enable cross-coupling reactions (e.g., Suzuki, Heck) for biaryl synthesis.
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzonitrile oxide | Toluene, 110°C, 8 h | 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-3-(phenylisoxazolyl)-1H-pyrazole | 67% |
Mechanism :
Comparative Reactivity with Analogues
The trifluoromethyl group enhances electrophilic substitution resistance compared to non-fluorinated analogues:
| Compound | Electrophilic Bromination (C3) | Nitro Group Reduction Rate |
|---|---|---|
| 4-Nitro-1-{[4-(methyl)phenyl]methyl}-1H-pyrazole | 89% yield | 2.5× faster |
| 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole | 55% yield | Baseline |
Key Observations :
-
The electron-withdrawing trifluoromethyl group deactivates the benzyl side chain, slowing bromination.
-
Steric effects from the -CF3 group hinder nucleophilic attack at the C5 position.
Stability Under Acidic/Basic Conditions
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 24 h | No decomposition; nitro group remains intact | |
| 1M NaOH, 24 h | Partial hydrolysis of the nitro group to amine (∼15% conversion) |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities, making it a candidate for drug development. Notably, pyrazole derivatives have been recognized for their potential as anti-inflammatory, antiviral, anticancer, and antibacterial agents.
-
Anti-inflammatory Properties :
- Pyrazole compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to reduced inflammation and pain relief.
-
Anticancer Activity :
- Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole have been evaluated for their cytotoxic effects on various cancer cell lines.
-
Antiviral Effects :
- Research has demonstrated that certain pyrazole derivatives can inhibit viral replication, suggesting potential use in antiviral therapies.
Material Science Applications
In addition to its biological significance, this compound has applications in materials science due to its unique electronic properties.
Nonlinear Optical Properties
Pyrazole compounds are known for their nonlinear optical (NLO) properties, which are valuable in photonic applications such as:
- Laser Technology : The ability of these compounds to undergo stimulated emission makes them suitable for use in lasers.
- Optoelectronic Devices : Their electroluminescent properties can be harnessed in the development of advanced optoelectronic devices.
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Mechanism of Action | Reference Source |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Antiviral | Inhibition of viral replication |
Table 2: Material Properties of this compound
| Property Type | Description | Application |
|---|---|---|
| Nonlinear Optical | High NLO response | Photonic devices |
| Electroluminescence | Light emission under electric field | Display technologies |
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study published in the International Journal of Pharmaceutics evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
-
Case Study on Anticancer Activity :
- Research conducted at a leading university assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The study found that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
A258300 [1046462-99-0]: 4-Nitro-5-(Trifluoromethyl)-1H-Pyrazole
- Structure : The nitro and trifluoromethyl groups are directly attached to the pyrazole ring at positions 4 and 5, respectively.
- Key Differences : Unlike the target compound, this molecule lacks the benzyl substituent. The absence of the bulky benzyl group reduces steric hindrance but diminishes lipophilicity.
- Applications : Reported in agrochemical research due to its compact structure and electron-deficient aromatic system .
A122254 [27116-80-9]: 3-Methyl-4-Nitro-5-(Trifluoromethyl)-1H-Pyrazole
- Structure : Features a methyl group at position 3, nitro at 4, and trifluoromethyl at 3.
- Key Differences : The methyl group enhances steric bulk compared to the target compound’s benzyl group. This substitution pattern may alter reactivity in nucleophilic aromatic substitution reactions .
A201688 [1245772-43-3]: 1-Methyl-4-Nitro-5-(Trifluoromethyl)-1H-Pyrazole
- Structure : Substituted with a methyl group at N1, nitro at 4, and trifluoromethyl at 4.
Functional Group Modifications
1172763-48-2: 4-Nitro-1-(2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethyl)-1H-Pyrazole
- Structure : Contains two pyrazole rings connected via an ethyl linker. The trifluoromethyl group is on the second pyrazole ring.
- Key Differences : The ethyl linker introduces conformational flexibility, which may enhance binding to biological targets but reduce crystallinity compared to the rigid benzyl group in the target compound .
Heterocyclic Hybrids
Compound 15a (Molecules 2008): 5-Ethoxymethyleneamino-3-(4-Fluorophenyl)-1-(4-Nitrophenyl)Pyrazole-4-Carbonitrile
- Structure : Features a 4-nitrophenyl group at N1 and a 4-fluorophenyl substituent at position 3.
- Key Differences: The ethoxymethyleneamino and carbonitrile groups introduce polar functionalities absent in the target compound, likely increasing solubility in polar solvents .
Compound 21he (Beilstein J. Org. Chem. 2024): 4-(4-Methoxyphenyl)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole
- Structure : A triazole-pyrazole hybrid with a 4-nitrophenyl group.
Biological Activity
4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazole ring substituted with a nitro group and a trifluoromethyl phenyl moiety, suggests various mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 257.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with pyrazole derivatives exhibit notable anticancer activities. For instance, research has demonstrated that certain pyrazole derivatives can inhibit protein kinases, which are crucial in cancer cell proliferation and survival. The compound in discussion may share similar mechanisms due to structural analogies with other active pyrazoles.
Table 1: Summary of Anticancer Activity in Pyrazole Derivatives
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Kinases : Similar to other pyrazoles, it may inhibit specific kinases involved in signaling pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptosis in cancer cells, leading to reduced cell viability.
- Anti-inflammatory Effects : Some studies have indicated that pyrazoles can also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic profile.
Study on Anticancer Activity
A recent computational study highlighted the anticancer potential of novel aminophosphonates based on the pyrazole moiety, indicating promising activity against various cancer types. The findings suggest that modifications to the pyrazole structure can enhance its efficacy and selectivity for cancer cells .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Q & A
Advanced Research Question
- Antiacaricidal activity : Derivatives like 5-bromo-N-(4-chloro-2-methylphenyl)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxamide achieve 100% mortality against Tetranychus cinnabarinus at 500 mg/L, but efficacy drops to 30–50% at 100 mg/L. Activity correlates with electron-withdrawing substituents (e.g., trifluoromethylsulfinyl) enhancing target binding .
- COX-2 inhibition : Celecoxib analogs (e.g., SC-58635) demonstrate potent in vivo anti-inflammatory activity (ED₅₀ < 10 mg/kg in rodent models) and are advanced to clinical trials .
What methodologies are used to study pyrazole interactions with biological targets?
Advanced Research Question
- Radiolabeling : Isotopic labeling (e.g., ¹²⁵I) enables tracing of pyrazole derivatives in vivo. For example, [¹²⁵I]52 (a sulfonamide-pyrazole hybrid) is used to visualize COX-2 expression in ex vivo tissues via autoradiography .
- Molecular docking : Pyrazole cores with trifluoromethyl groups show high affinity for COX-2’s hydrophobic pocket, validated by docking scores (e.g., Glide scores < −10 kcal/mol) .
How do substituents influence the physicochemical properties of pyrazole derivatives?
Advanced Research Question
- Lipophilicity : Trifluoromethyl and nitro groups increase logP values (e.g., 4-nitro derivatives have logP ~3.5), enhancing membrane permeability but potentially reducing solubility .
- Thermal stability : Melting points correlate with crystallinity; nitro-substituted derivatives exhibit higher melting points (>200°C) due to strong intermolecular interactions .
What analytical challenges arise in characterizing pyrazole analogs?
Advanced Research Question
- Regiochemical ambiguity : NMR alone may not resolve positional isomers (e.g., 3- vs. 5-substituted pyrazoles). X-ray crystallography or 2D NMR (e.g., NOESY) is required .
- Metabolite identification : LC-MS/MS detects phase I metabolites (e.g., hydroxylation at the benzyl position) in hepatic microsomal assays, necessitating stable isotope labeling for quantification .
How are computational models applied to pyrazole drug design?
Advanced Research Question
- Pharmacophore modeling : Pyrazole rings serve as hydrogen bond acceptors, while trifluoromethyl groups act as hydrophobic anchors in COX-2 inhibitors .
- ADMET predictions : QSAR models predict improved bioavailability for derivatives with polar substituents (e.g., methoxy groups), balancing lipophilicity and solubility .
What are the limitations of current pyrazole-based therapeutic agents?
Advanced Research Question
- Metabolic instability : Early leads (e.g., SC-236) exhibit prolonged plasma half-lives due to resistance to cytochrome P450 oxidation, requiring structural optimization .
- Off-target effects : Non-selective COX inhibition in some analogs necessitates functional group diversification (e.g., replacing sulfonamides with carboxamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
